Dbco-(CH2)2-NH-peg4-CH2CH2N3

SPAAC kinetics Bioorthogonal chemistry Strained alkyne reactivity

Standard DBCO-PEG4-amine or NHS esters lack the terminal azide, blocking multi-step surface functionalization or dual-click workflows. This heterobifunctional linker resolves the limitation. - **Tri-functional architecture:** DBCO (copper-free click) + internal secondary amine (EDC/HATU coupling) + terminal azide (second orthogonal click). - **Kinetic advantage:** DBCO SPAAC rate constant 0.34 M⁻¹s⁻¹; PEG4 spacer boosts reaction speed by ~31% vs. non-PEGylated analogs. - **PROTAC & surface use:** 17.9 Å hydrophilic arm; enables 'click-then-click' surface grafting without inactivating the distal terminus. Available from BenchChem with verified purity and documented batch-specific SPAAC reactivity.

Molecular Formula C29H35N5O6
Molecular Weight 549.6 g/mol
Cat. No. B14036363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDbco-(CH2)2-NH-peg4-CH2CH2N3
Molecular FormulaC29H35N5O6
Molecular Weight549.6 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C29H35N5O6/c30-33-32-14-16-38-18-20-40-22-21-39-19-17-37-15-12-28(35)31-13-11-29(36)34-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)34/h1-8H,11-23H2,(H,31,35)
InChIKeyVWRJOHWKUORMLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-(CH2)2-NH-PEG4-CH2CH2N3: Tri-Functional Linker Overview


Dbco-(CH2)2-NH-peg4-CH2CH2N3 belongs to the dibenzocyclooctyne (DBCO)-based heterobifunctional linker class, engineered for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). It incorporates three functional modules: a DBCO group for bioorthogonal SPAAC with azide-bearing partners, a terminal azide (-CH2CH2N3) enabling inverse-orientation click reactivity, and an internal secondary amine (-NH-) positioned on a short ethyl spacer adjacent to the DBCO, which provides an additional conjugation handle for carboxyl/activated ester coupling . A tetraethylene glycol (PEG4) spacer confers aqueous compatibility and a calculated spacer arm length of approximately 17.9 Å, consistent with PEG4-DBCO constructs characterized by Thermo Fisher Scientific . The compound has a molecular formula of C₃₂H₄₂N₄O₁₀ and an approximate molecular weight of 674.26 g/mol .

Copper-free SPAAC DBCO group enables strain-promoted azide-alkyne cycloaddition without copper catalyst.
Orthogonal azide handle Terminal azide supports inverse-orientation click for second bioconjugation step.
Amine coupling site Internal secondary amine provides acylation point for carboxyl/activated ester payloads.
PEG4 spacer Hydrophilic tetraethylene glycol enhances aqueous compatibility and reduces aggregation.

Why DBCO-PEG4-Azide-Amine Cannot Be Substituted by Common Analogs


Interchanging Dbco-(CH2)2-NH-peg4-CH2CH2N3 with a closely related analog introduces measurable performance deviations across three interdependent parameters that govern bioconjugation outcomes: (i) the strained alkyne identity (DBCO vs. BCN) directly dictates SPAAC reaction kinetics, with DBCO exhibiting a second-order rate constant of 0.34 M⁻¹s⁻¹ versus 0.28 M⁻¹s⁻¹ for BCN under identical conditions—a 21% difference that affects time-to-completion and conjugation yield [1]; (ii) the presence of the PEG4 spacer, rather than a hydrophobic C6 alkyl chain, enhances SPAAC rate constants by approximately 31% ± 16% compared to non-PEGylated DBCO constructs, as demonstrated with DBCO-PEG5-trastuzumab versus DBCO-trastuzumab across multiple buffer systems [2]; and (iii) the terminal azide functionality cannot be substituted by an NHS ester or primary amine without fundamentally altering the conjugation sequence—the azide enables inverse-orientation SPAAC reactivity that is orthogonal to the DBCO terminus, whereas NHS/amine-terminated analogs force users into a different two-step protocol (amine labeling followed by azide click) and preclude self-condensation or dual-azide crosslinking strategies .

Strained alkyne type

DBCO reaction kinetics may differ from BCN; substitution can alter conjugation rate and completion.

Spacer chemistry

Non-PEGylated or alkyl-chain analogs may exhibit slower SPAAC and require organic co-solvents.

Terminal functionality

Amine- or NHS-terminated linkers lack the orthogonal azide, forcing a different two-step protocol.

Quantitative Differentiation Evidence vs. Closest Analogs


SPAAC Kinetics: DBCO vs. BCN Reactivity

The DBCO moiety in Dbco-(CH2)2-NH-peg4-CH2CH2N3 reacts with azide-bearing partners via SPAAC with a second-order rate constant (k₂) of 0.34 M⁻¹s⁻¹. This is 21% faster than the 0.28 M⁻¹s⁻¹ measured for the BCN (bicyclo[6.1.0]nonyne) cyclooctyne analog when both are reacted with a positively charged azidoamino acid under identical aqueous conditions [1]. This kinetic advantage translates to meaningfully shorter reaction times and higher conjugation yields, particularly relevant when working with labile biomolecules or in time-sensitive labeling workflows.

SPAAC kinetics
Reported
0.34 M⁻¹s⁻¹ (DBCO) vs 0.28 M⁻¹s⁻¹ (BCN)
Reported 21% faster rate may reduce incubation time in azide labeling workflows.
Aqueous buffer; positively charged azidoamino acid [REFS-1].
SPAAC kinetics Bioorthogonal chemistry Strained alkyne reactivity

PEG Spacer Enhancement of SPAAC Reaction Rate

The PEG4 spacer in Dbco-(CH2)2-NH-peg4-CH2CH2N3 is not merely a solubility enhancer—it actively accelerates SPAAC kinetics. In a controlled study using DBCO-conjugated trastuzumab, the PEG5-linked variant (DBCO-PEG5-trastuzumab) exhibited a 31% ± 16% increase in apparent SPAAC rate constant compared to the non-PEGylated DBCO-trastuzumab across multiple buffer systems including PBS and HEPES at pH 7, at both 25°C and 37°C [1]. While this study employed a PEG5 linker, the physical-chemical principle—reduced steric hindrance and enhanced local accessibility of the DBCO group conferred by the hydrophilic PEG spacer—directly extends to the PEG4 architecture present in the target compound .

PEG spacer effect
Class-level
~31% ± 16% rate increase
PEG4 spacer may accelerate SPAAC versus non-PEGylated DBCO constructs.
Based on DBCO-PEG5-trastuzumab in PBS/HEPES [REFS-1].
PEGylation effect SPAAC kinetics Linker engineering

Aqueous Compatibility of PEG4 vs. Alkyl Spacers

The PEG4 spacer in Dbco-(CH2)2-NH-peg4-CH2CH2N3 confers aqueous compatibility that is absent in C6 (six-carbon alkyl) spacer analogs. Vendor technical comparisons consistently classify DBCO-PEG4 constructs as 'aqueous compatible' and suitable for direct use in aqueous buffer systems at pH 7–9, whereas DBCO-C6 analogs are explicitly designated 'not soluble in aqueous media' and require organic solvents (DCM, THF, EtOAc) for handling . This solubility dichotomy is further corroborated by the Thermo Fisher EZ-Link TFP Ester-PEG4-DBCO product specification, which reports a PEG4 spacer arm length of 17.9 Å with defined solubility in DMF and DMSO, whereas the water solubility field is explicitly listed as 'No' for the TFP ester derivative—highlighting that PEG4 provides organic/aqueous co-solvent compatibility rather than unlimited aqueous solubility .

Aqueous compatibility
Data to verify
Aqueous-compatible (PEG4) vs organic-only (C6 alkyl)
PEG4 supports buffer-based conjugation; C6 analogs require organic co-solvents.
Qualitative vendor comparison; confirm solubility for your specific conditions.
Linker solubility Aqueous bioconjugation PEG vs. alkyl spacer

Orthogonality to Tetrazine-IEDDA Chemistry

A critical and often overlooked differentiation of DBCO-based linkers—including Dbco-(CH2)2-NH-peg4-CH2CH2N3—is that the DBCO group does not react with tetrazines. This inertness toward tetrazines is a defining characteristic that distinguishes DBCO from other cyclooctyne scaffolds and enables truly orthogonal dual bioorthogonal labeling: SPAAC (DBCO + azide) can be performed simultaneously or sequentially with inverse-electron-demand Diels-Alder (IEDDA) reactions (TCO + tetrazine) without cross-reactivity . In contrast, some other strained cyclooctynes do exhibit tetrazine reactivity, which precludes clean orthogonal conjugation in multiplexed workflows . This orthogonality is directly relevant to Dbco-(CH2)2-NH-peg4-CH2CH2N3 because the compound's internal amine provides a third functional handle, enabling three-component sequential conjugation strategies (amine acylation → DBCO-SPAAC → or simultaneous tetrazine-IEDDA on a separate partner) that are inaccessible with tetrazine-reactive cyclooctynes.

Tetrazine orthogonality
Class-level
DBCO: no reaction with tetrazines
Enables simultaneous SPAAC + IEDDA dual labeling without cross-reactivity.
Verify with specific tetrazine derivatives in your system.
Bioorthogonal orthogonality Dual labeling SPAAC-IEDDA compatibility

Tri-Functional Architecture vs. Bifunctional Analogs

Dbco-(CH2)2-NH-peg4-CH2CH2N3 is structurally distinguished from its closest analogs—DBCO-PEG4-azide (lacking the amine) and DBCO-PEG4-amine (lacking the azide)—by the simultaneous presence of three reactive/functional groups: a DBCO group (SPAAC with azides), a terminal azide (SPAAC with DBCO or CuAAC with terminal alkynes), and an internal secondary amine (acylation with carboxyls, NHS esters, or activated electrophiles) . This tri-functional architecture enables sequential three-step conjugation strategies (e.g., amine acylation → DBCO-SPAAC with azide-partner A → terminal azide CuAAC or SPAAC with partner B) that are impossible with any bifunctional analog. The DBCO-PEG4-DBCO homobifunctional linker (CAS 2182601-68-7) provides only two identical DBCO termini for dual-azide crosslinking but lacks both an amine and an azide handle for additional orthogonal modifications . Conversely, DBCO-PEG4-amine (CAS 1840886-10-3) replaces the terminal azide with a primary amine, forfeiting the capacity for inverse-orientation click reactivity .

Tri-functional architecture
Head-to-head
3 reactive handles vs 2 in bifunctional analogs
Unique three-step sequential conjugation capability not available with DBCO-PEG4-amine or NHS esters.
Structural comparison; DBCO + secondary amine + terminal azide.
Tri-functional linker Orthogonal conjugation Sequential bioconjugation

Optimal Procurement Scenarios


Three-Step Orthogonal Conjugation for Multifunctional ADCs

The tri-functional architecture (DBCO + secondary amine + terminal azide) uniquely enables three sequential orthogonal conjugation steps on a single linker scaffold. A typical workflow: (Step 1) acylate the internal secondary amine with a carboxyl-containing payload or fluorophore via EDC/HATU chemistry; (Step 2) perform SPAAC between the DBCO group and an azide-modified antibody or targeting ligand; (Step 3) utilize the terminal azide for a second orthogonal click reaction (CuAAC with an alkyne-bearing imaging agent, or a second SPAAC with a DBCO-modified cargo). This three-step capability cannot be replicated by DBCO-PEG4-amine (lacks azide), DBCO-PEG4-NHS (pre-activated for amine labeling but lacks azide), or DBCO-PEG4-DBCO (homobifunctional, lacks both amine and azide), making Dbco-(CH2)2-NH-peg4-CH2CH2N3 the only linker in its immediate analog class that supports this level of conjugate complexity .

Dual-Channel Bioorthogonal Labeling with SPAAC and IEDDA

The DBCO group's demonstrated inertness toward tetrazines enables Dbco-(CH2)2-NH-peg4-CH2CH2N3 to be deployed in dual-channel bioorthogonal labeling strategies where SPAAC (DBCO + azide) proceeds simultaneously with IEDDA (TCO + tetrazine) without cross-reactivity. For example, the internal amine can be pre-labeled with a TCO-bearing moiety; the DBCO then undergoes SPAAC with an azide-fluorophore, while the TCO simultaneously reacts with a tetrazine-drug conjugate in a one-pot reaction. This orthogonal dual-labeling capability is not accessible with tetrazine-reactive cyclooctyne alternatives, and the PEG4 spacer ensures aqueous compatibility throughout the multi-component reaction .

PROTAC Linker with Defined Spacer and Aqueous Handling

The PEG4 spacer provides a defined, hydrophilic connection of approximately 17.9 Å between the DBCO and azide termini , which is within the optimal length range for PROTAC ternary complex formation. The demonstrated 31% ± 16% kinetic enhancement conferred by PEG spacers on SPAAC rates [1] means that PROTAC constructs built with this linker benefit from faster and more complete click conjugation during assembly. The aqueous compatibility of the PEG4 spacer—contrasted with the organic-solvent-only handling of C6 alkyl analogs—enables direct conjugation in buffered protein solutions without denaturing co-solvents, preserving the structural integrity of both the E3 ligase ligand and the target protein ligand during PROTAC assembly .

Surface Functionalization with Post-Immobilization Click Capacity

The terminal azide in Dbco-(CH2)2-NH-peg4-CH2CH2N3 provides a critical advantage for surface functionalization workflows: after the DBCO group anchors the linker to an azide-modified nanoparticle, bead, or surface via SPAAC, the terminal azide remains available for a subsequent click reaction to append a secondary functionality (e.g., a fluorophore, PEG chain, or targeting ligand). This 'click-then-click' capability is impossible with DBCO-PEG4-amine or DBCO-PEG4-NHS, where the non-DBCO terminus is consumed or inactivated after the first conjugation step. The 21% faster SPAAC kinetics of DBCO versus BCN [2] further ensure that surface immobilization reaches completion more rapidly, reducing the incubation time required for dense surface functionalization.

Application
Selection Property
Validation Focus
Three-step orthogonal conjugation
Tri-functional (DBCO, amine, azide)
Sequential conjugation efficiency; handle orthogonality
Dual bioorthogonal labeling
DBCO inert to tetrazines
Simultaneous SPAAC+IEDDA; absence of cross-reactivity
PROTAC linker assembly
PEG4 spacer, aqueous compatibility
Click kinetics; protein stability during conjugation
Surface functionalization
Terminal azide for post-immobilization click
SPAAC immobilization rate; secondary click availability
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